Validamycin D
Overview
Description
Synthesis Analysis
The synthesis of Validamycin D, along with its analogs Validamycins C and F, has been achieved through detailed synthetic pathways. A critical step in the synthesis involves the use of a blocked derivative of (+)-validoxylamine A. The synthesis process includes condensation with glycosyl donor, followed by deprotection and acetylation to obtain the fully synthesized molecules (Miyamoto & Ogawa, 1991).
Molecular Structure Analysis
The molecular structure of Validamycin D and its relatives is characterized by a unique assembly of sugar units. These compounds are known for their cyclic structure, which is crucial for their biological activity. The molecular synthesis and structural elucidation studies have significantly contributed to understanding the complex architecture of these molecules and their mechanism of action at the molecular level.
Chemical Reactions and Properties
Validamycin D undergoes various chemical reactions, including glycosylation, deprotection, and acetylation, as part of its synthesis process. These reactions are critical for constructing the validamycin core structure and attaching sugar units to form the active compound. The chemical properties of Validamycin D are closely linked to its structure, contributing to its stability and reactivity under different conditions.
Physical Properties Analysis
The physical properties of Validamycin D, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition. These properties are essential for determining the compound's suitability for different applications, including its formulation into agricultural products. The synthesis and purification methods directly impact the physical characteristics of the final product.
Chemical Properties Analysis
The chemical properties of Validamycin D, including its reactivity with other compounds and stability under various conditions, are key to its function as a bioactive molecule. These properties are determined by the functional groups present in its structure and the spatial arrangement of its molecular components. Understanding these properties is crucial for exploring its potential uses in industry and environmental management.
- Miyamoto, Y., & Ogawa, S. (1991). Synthetic studies on antibiotic validamycins. Part 14. Total synthesis of (+)-validamycins C, D and F. Journal of The Chemical Society-perkin Transactions 1. (source)
Scientific Research Applications
Insect Pest Control : Validamycin effectively inhibits trehalase activity and chitin synthesis in insects like Diaphorina citri, causing abnormal phenotypes and offering a potential method for pest control (Yu et al., 2020).
Plant Disease Management : It is used to control Fusarium head blight in crops by inhibiting mycotoxin biosynthesis and inducing host resistance (Li et al., 2019).
Biosynthesis Study : Research on the gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus offers insights into its production and potential genetic modifications for enhanced effectiveness (Yu et al., 2005).
Validamycin Derivatives and Production Improvement : Studies focus on cloning and expression techniques to improve the production of validamycin and its derivatives, which are crucial for agricultural applications (Fan et al., 2013).
Antifungal and Antimicrobial Properties : Validamycin shows moderate antifungal activity and is used as an antifungal agent in agriculture. It also has properties that can be harnessed to create new antifungal-related compounds (Xu et al., 2009).
Environmental Impact and Bio-safety : Assessments of validamycin on agro-ecosystems, including its effects on soil microbial biomass, have been conducted to ensure its safe and sustainable use in agriculture (Qian et al., 2007).
Optimization of Production Processes : Research on nitrogen concentration and fermentation conditions has been conducted to optimize the production of validamycin, enhancing its efficiency and yield (Wei et al., 2012).
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSEJASWWCMOA-VLWZCVIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Validamycin D | |
CAS RN |
12650-67-8 | |
Record name | Validamycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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